molecular formula C9H20O B14477954 2,3,3,4-Tetramethylpentan-2-ol CAS No. 66793-86-0

2,3,3,4-Tetramethylpentan-2-ol

Cat. No.: B14477954
CAS No.: 66793-86-0
M. Wt: 144.25 g/mol
InChI Key: HLWCPAJEXXTJHY-UHFFFAOYSA-N
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Description

2,3,3,4-Tetramethylpentan-2-ol is a branched-chain tertiary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol . As a sterically hindered alcohol, this compound serves as a valuable intermediate in organic synthesis and materials science research. Its highly branched structure makes it a subject of interest for studying steric effects on reaction pathways and molecular interactions, particularly in the development of novel polymers and specialty chemicals. Researchers utilize this alcohol in investigations involving solvent effects, hydrogen bonding dynamics, and as a precursor for synthesizing more complex, architecturally intricate molecules. The compound should be stored in a sealed container in a dry environment at room temperature . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66793-86-0

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2,3,3,4-tetramethylpentan-2-ol

InChI

InChI=1S/C9H20O/c1-7(2)8(3,4)9(5,6)10/h7,10H,1-6H3

InChI Key

HLWCPAJEXXTJHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(C)(C)O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2,3,3,4 Tetramethylpentan 2 Ol

Nucleophilic Substitution Reactions Involving the Tertiary Hydroxyl Group

Nucleophilic substitution at the tertiary carbon of 2,3,3,4-tetramethylpentan-2-ol is a key transformation. The reaction pathway is overwhelmingly governed by the substrate's structure, which favors a unimolecular mechanism (SN1) while sterically precluding a bimolecular (SN2) pathway.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is characteristic of tertiary alcohols, particularly in acidic conditions. wikipedia.org The reaction proceeds in a stepwise manner, initiated by the protonation of the hydroxyl group to form a good leaving group, water. The subsequent, and rate-determining, step is the heterolytic cleavage of the carbon-oxygen bond to form a carbocation intermediate. chemicalnote.comopenochem.org

For this compound, the departure of the water molecule results in the formation of the 2,3,3,4-tetramethylpentan-2-yl cation. The rate of the SN1 reaction is critically dependent on the stability of this carbocation. chemicalnote.com In this specific case, the carbocation is tertiary and highly stabilized by two primary factors:

Inductive Effect : The electron-donating nature of the surrounding alkyl groups (four methyl groups and a sec-butyl group) helps to disperse the positive charge on the carbocationic center, thereby increasing its stability. chemistrysteps.com

Hyperconjugation : The overlap of the filled C-H and C-C sigma bonds on the adjacent alkyl groups with the empty p-orbital of the carbocationic carbon further delocalizes the positive charge, contributing significantly to its stability. openochem.orgchemistrysteps.com

Table 1: Factors Influencing SN1 Reactivity of Alcohols

FactorInfluence on SN1 RateRationale for this compound
Substrate Structure Tertiary > Secondary >> PrimaryForms a highly stable tertiary carbocation. openochem.org
Leaving Group Better leaving groups increase the rate.Protonation of the -OH group creates a good leaving group (H₂O). libretexts.org
Solvent Polar protic solvents stabilize the carbocation intermediate.Solvents like water and alcohols facilitate the reaction. wikipedia.orglibretexts.org
Nucleophile Rate is independent of the nucleophile's strength or concentration.The nucleophile only participates after the rate-determining step. unizin.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.org This mechanism is highly sensitive to steric hindrance at the reaction center. libretexts.orgnih.gov

In the case of this compound, the tertiary carbon atom bearing the hydroxyl group is exceptionally sterically hindered. It is bonded to three other carbon atoms, which are themselves substituted with multiple methyl groups. This bulky arrangement of alkyl groups effectively shields the electrophilic carbon, making a backside attack by a nucleophile physically impossible. libretexts.orgyoutube.com Any approaching nucleophile would experience significant steric repulsion from the surrounding methyl groups, dramatically increasing the activation energy for an SN2 reaction to a prohibitive level. libretexts.org Consequently, SN2 reactions are not observed for this compound and other tertiary alcohols. chemistrysteps.com

Table 2: Comparison of Reactivity in SN1 and SN2 Reactions for Different Alcohol Classes

Alcohol ClassSN1 ReactivitySN2 ReactivityReason for this compound's Behavior
Methyl Does not occurVery FastN/A
Primary Does not occurFastN/A
Secondary SlowSlowN/A
Tertiary Fast Does not occur Stable carbocation favors SN1; extreme steric hindrance prevents SN2. wikipedia.orglibretexts.org

Dehydration Reactions of this compound

The elimination of a water molecule from an alcohol to form an alkene is known as dehydration. This reaction is typically catalyzed by strong acids and favored by heat. chemistrysteps.commasterorganicchemistry.com

Similar to SN1 reactions, the dehydration of tertiary alcohols like this compound proceeds through an E1 (Elimination Unimolecular) mechanism. chemistrysteps.comstudy.com The mechanism shares the first two steps with the SN1 pathway:

Protonation of the Hydroxyl Group : The alcohol is treated with a strong, non-nucleophilic acid (e.g., H₂SO₄ or H₃PO₄) to protonate the hydroxyl group, converting it into an excellent leaving group, H₂O. masterorganicchemistry.com

Formation of a Carbocation : The protonated alcohol loses a molecule of water to form the stable 2,3,3,4-tetramethylpentan-2-yl carbocation. This is the rate-determining step. chemistrysteps.com

Deprotonation : A weak base (such as water or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then form a new pi bond, resulting in an alkene. youtube.com

Primary alcohols, which cannot form stable carbocations, typically undergo dehydration via an E2 (Elimination Bimolecular) mechanism. masterorganicchemistry.comstudy.comyoutube.com However, for tertiary alcohols, the E1 pathway is dominant due to the stability of the carbocation intermediate. libretexts.org

The extensive alkyl substitution in this compound has a profound effect on its dehydration. The stability of the tertiary carbocation intermediate lowers the activation barrier for the reaction compared to secondary or primary alcohols. researchgate.net

The structure of the carbocation also dictates the distribution of the resulting olefin (alkene) products. According to Zaitsev's rule, when multiple elimination products are possible, the major product is the most substituted (and therefore most stable) alkene. masterorganicchemistry.comstudy.com

For the 2,3,3,4-tetramethylpentan-2-yl cation, there are two types of adjacent protons that can be removed:

Removal of a proton from C1 : This would lead to the formation of 2,3,3,4-tetramethylpent-1-ene .

Removal of a proton from C4 : This would lead to the formation of 2,3,4,4-tetramethylpent-2-ene .

Based on Zaitsev's rule, 2,3,4,4-tetramethylpent-2-ene (a tetrasubstituted alkene) would be predicted as the major product over 2,3,3,4-tetramethylpent-1-ene (a disubstituted alkene). The choice of catalyst and reaction conditions can also influence the product ratio, with some catalytic systems favoring the formation of the less substituted "Hofmann" product. acs.orgrsc.org It is also important to note that highly branched carbocations can potentially undergo rearrangements (e.g., methyl or hydride shifts) to form even more stable carbocations, which could lead to a more complex mixture of olefin products, although in this specific cation, a simple 1,2-shift would not lead to a more stable carbocation.

Table 3: Potential Olefin Products from Dehydration of this compound

Product NameStructureAlkene SubstitutionPredicted Abundance
2,3,4,4-Tetramethylpent-2-eneTetrasubstitutedMajor (Zaitsev Product)
2,3,3,4-Tetramethylpent-1-eneDisubstitutedMinor (Hofmann-type Product)

Esterification and Etherification Reactions

The formation of esters and ethers from this compound is significantly influenced by the steric bulk surrounding the hydroxyl group.

Esterification, particularly the common Fischer esterification method which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is highly sensitive to steric hindrance. The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary. quora.com For this compound, the three bulky alkyl groups surrounding the hydroxyl-bearing carbon create significant steric hindrance. quora.com

This steric congestion impedes the approach of the alcohol's oxygen atom to the electrophilic carbonyl carbon of the carboxylic acid, which is a key step in the reaction mechanism. quora.com Consequently, the rate of esterification for this compound is dramatically slower compared to less hindered alcohols.

Furthermore, steric strain in the resulting tetrahedral intermediate and the final ester product can shift the reaction equilibrium. To drive the reaction toward the product side, strategies such as using a large excess of one reactant or removing water as it is formed (e.g., with a Dean-Stark apparatus) are often necessary. masterorganicchemistry.comchemguide.co.uk Alternative methods, such as using a more reactive acid derivative like an acid chloride or anhydride, might be employed, though even these can be slow with highly hindered tertiary alcohols. quora.com

Table 2: Factors Affecting Fischer Esterification
FactorEffect on Reaction with this compoundReason
Steric HindranceDecreases reaction rate significantlyBulky groups block the nucleophilic attack of the alcohol on the carboxylic acid. quora.com
EquilibriumMay favor reactants due to steric strain in the productLe Chatelier's principle must be applied (e.g., remove water) to drive the reaction forward. masterorganicchemistry.com
Reaction ConditionsRequires more forcing conditions (e.g., prolonged heating)To overcome the high activation energy barrier caused by steric hindrance.

The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org However, its applicability is severely limited when using sterically hindered alkoxides, such as the one derived from this compound.

The alkoxide of this compound is a strong, bulky base. When it reacts with a primary alkyl halide, the desired SN2 substitution to form an ether can occur. However, if it reacts with a secondary or tertiary alkyl halide, the E2 elimination reaction strongly predominates, leading to the formation of an alkene instead of an ether. wikipedia.orgmasterorganicchemistry.com The bulky nature of the tertiary alkoxide hinders its ability to act as a nucleophile and attack the carbon atom, making it more likely to abstract a proton from an adjacent carbon, initiating elimination. chemistrytalk.org

Therefore, to synthesize an ether from this compound using this method, the reaction partner must be a sterically unhindered primary alkyl halide (e.g., methyl iodide or ethyl bromide). masterorganicchemistry.com Attempting to form a bulky ether like di-tert-butyl ether via the Williamson synthesis is generally unsuccessful due to predominant alkene formation. wikipedia.org

Advanced Reaction Pathways and Mechanistic Studies

Beyond classical transformations, the reactivity of this compound can be explored through advanced computational and radical chemistry approaches.

Criegee intermediates are carbonyl oxides that are important in atmospheric chemistry. Computational studies using high-level ab initio calculations have been performed to understand the reaction between stabilized Criegee intermediates (sCIs) and alcohols. nih.gov These reactions lead to the formation of α-alkoxyalkyl hydroperoxides (AAAHs). nih.gov

The reaction kinetics are complex and temperature-dependent. nih.gov While specific studies on this compound are not prevalent, the general mechanism involves the alcohol adding across the C=O bond of the Criegee intermediate. The size and substitution pattern of both the alcohol and the Criegee intermediate influence the reaction rates. nih.gov For a bulky alcohol like this compound, steric factors would be expected to play a significant role in the reaction kinetics. Such computational analyses are crucial for modeling atmospheric processes where these highly reactive intermediates may encounter various organic molecules. rsc.orgrsc.org

The tertiary C-H bonds present in this compound, while generally less reactive than the O-H bond, can participate in radical reactions. H-atom abstraction from one of the methyl or methine groups can generate a tertiary carbon radical. The stability of tertiary radicals makes them accessible intermediates in various transformations.

For instance, methods for the direct dehydroxylative radical alkylation of tertiary alcohols have been developed. These protocols demonstrate the feasibility of generating tertiary carbon radicals directly from the alcohol functionality, often using titanium catalysis to facilitate the homolysis of the C-OH bond. This allows for the construction of all-carbon quaternary centers. While not a direct H-atom abstraction from a C-H bond, this showcases the utility of generating radical species from tertiary alcohol precursors.

The study of H-atom transfer reactions in the liquid phase is fundamental to understanding radical chain processes. The reactivity of different C-H bonds towards abstraction by various radical species (like chlorine atoms or alkylperoxy radicals) is influenced by bond strength and steric accessibility.

Stereochemical Considerations and Conformational Analysis of 2,3,3,4 Tetramethylpentan 2 Ol

Chirality and Enantiomerism in 2,3,3,4-Tetramethylpentan-2-ol

The presence of multiple stereocenters within the this compound molecule gives rise to stereoisomerism. The specific spatial arrangement of the substituents around these chiral centers dictates the molecule's optical activity and its relationship to other stereoisomers.

This compound possesses two chiral centers at the C2 and C4 positions. The C2 atom is bonded to a hydroxyl group (-OH), a methyl group (-CH3), the C1 methyl group, and the rest of the pentane (B18724) chain (a bulky alkyl group). The C4 atom is bonded to a hydrogen atom (H), a methyl group (-CH3), the C5 methyl group, and the rest of the pentane chain.

The presence of two chiral centers means that a maximum of 2n (where n=2) stereoisomers are possible, resulting in four distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. Unlike molecules with similar substitution patterns at the chiral centers, this compound does not have a meso form, as no internal plane of symmetry is possible regardless of the configuration at C2 and C4.

The absolute configuration at each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

At C2: The priority of the attached groups is: -OH (highest), the C3-containing alkyl group, the C1 -CH3 group, and the other -CH3 group (lowest).

At C4: The priority of the attached groups is: the C3-containing alkyl group (highest), the C5 -CH3 group, the other -CH3 group, and -H (lowest).

Based on these assignments, the four possible stereoisomers can be identified.

Stereoisomers of this compound
Absolute ConfigurationStereochemical Relationship
(2R, 4R)Enantiomers
(2S, 4S)
(2R, 4S)Enantiomers (and Diastereomers of the R,R/S,S pair)
(2S, 4R)

Conformational Dynamics of Highly Branched Pentane Skeletons

The free rotation around carbon-carbon single bonds allows molecules to adopt various spatial arrangements known as conformations. libretexts.org In a highly branched structure like this compound, this rotation is severely restricted by steric hindrance, leading to distinct, high-energy barriers between stable conformations.

The stability of any given conformation is primarily determined by the interplay of torsional strain (from eclipsing bonds) and steric strain (from non-bonded atoms being forced too close together). msu.edu In this compound, the dominant factor is steric strain due to the bulky methyl and hydroxyl groups.

The molecule will preferentially adopt staggered conformations, where the substituents on adjacent carbons are as far apart as possible, to minimize van der Waals repulsive forces. fiu.edu The most significant steric interactions occur around the C2-C3 and C3-C4 bonds due to the quaternary C3 center.

Rotation around the C2-C3 bond: This involves the movement of the hydroxyl and methyl groups on C2 relative to the two methyl groups and the isopropyl-like group on C3. Eclipsed conformations are highly unfavorable. The most stable rotamers will be those that place the largest groups in an anti-periplanar or gauche arrangement.

Rotation around the C3-C4 bond: This rotation is similarly hindered, with the large groups on C4 (a methyl group and the rest of the chain) interacting with the groups on C3.

Major Steric Interactions in this compound
Bond AxisInteracting GroupsType of StrainRelative Energy Cost
C2-C3-OH / -CH₃ (on C3)Gauche StericHigh
C2-C3-CH₃ (on C2) / -CH₃ (on C3)Gauche StericHigh
C3-C4-CH₃ (on C3) / -CH₃ (on C4)Gauche StericHigh
C3-C4-CH₃ (on C3) / Isopropyl group (on C4)Gauche StericVery High

Rotameric states refer to the discrete, energy-minima conformations of a molecule. The energy required to rotate from one staggered conformation to another through a high-energy eclipsed state is known as the rotational energy barrier. For simple alkanes like ethane, this barrier is relatively low (around 3 kcal/mol). msu.edu

Influence of Steric Crowding on Inter- and Intramolecular Interactions

The dense arrangement of methyl groups creates a sterically crowded environment around the polar hydroxyl group. This "steric shielding" has a profound effect on the molecule's ability to participate in intermolecular interactions, most notably hydrogen bonding.

Hydrogen bonding is a strong intermolecular force that occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and a lone pair of electrons on another electronegative atom. libretexts.orgchemguide.co.uklibretexts.org This interaction is responsible for the relatively high boiling points and water solubility of many alcohols. masterorganicchemistry.com

In this compound, the bulky alkyl groups surrounding the hydroxyl group physically obstruct its access to other molecules. This steric hindrance significantly reduces the efficiency of hydrogen bond formation. researchgate.net While the hydroxyl group is still intrinsically capable of forming hydrogen bonds, the probability of it achieving the necessary proximity and orientation with a hydrogen bond acceptor (like water or another alcohol molecule) is greatly diminished. acs.org

This effect has several consequences:

Lower Boiling Point: Compared to a less branched alcohol of the same molecular weight, this compound would be expected to have a lower boiling point due to weaker intermolecular forces.

Reduced Water Solubility: The sterically hindered hydroxyl group cannot interact effectively with water molecules, and the large, nonpolar alkyl portion of the molecule dominates, leading to poor solubility in water.

Studies on similarly hindered alcohols and phenols have shown that while the enthalpy of hydrogen bonding may be comparable to unhindered compounds when it does occur, the equilibrium constants for association are much lower, largely due to unfavorable entropy factors. acs.org

Spectroscopic Signatures of Sterically Hindered Hydrogen Bonding

The structure of this compound, with its bulky tert-butyl group and additional methyl groups adjacent to the hydroxyl-bearing carbon, suggests that it is a highly sterically hindered tertiary alcohol. This steric congestion is expected to significantly influence its hydrogen bonding capabilities, which would be observable in its spectroscopic signatures, particularly in infrared (IR) spectroscopy.

In a typical, less hindered alcohol, the O-H stretching vibration in an IR spectrum appears as a broad band in the region of 3200-3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules, which creates a variety of hydrogen-bonded species (dimers, trimers, and larger polymers), each with a slightly different O-H bond strength and, therefore, a different vibrational frequency.

For a highly hindered alcohol like this compound, the bulky alkyl groups would physically obstruct the close approach of other molecules, thereby inhibiting the formation of extensive hydrogen-bonded networks. cdnsciencepub.com This steric hindrance would lead to a higher population of "free" or non-hydrogen-bonded hydroxyl groups, even in the pure liquid or in concentrated solutions.

The spectroscopic consequence of this would be the appearance of a sharper, less intense band at a higher frequency (typically 3600-3650 cm⁻¹) corresponding to the free O-H stretch, in addition to a likely much weaker and potentially narrower broad band for the limited hydrogen-bonded species. The exact position and relative intensity of these bands would provide valuable information about the extent of hydrogen bonding possible for this molecule.

Table 1: Expected Infrared Spectroscopy Data for the O-H Stretch in this compound (Hypothetical)

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Peak Shape Rationale
Free O-H Stretch3600 - 3650Sharp, weak to medium intensityDue to sterically hindered hydroxyl groups unable to form hydrogen bonds.
Hydrogen-Bonded O-H Stretch3200 - 3500Broad, very weak or absentSignificant steric hindrance is expected to largely prevent intermolecular hydrogen bonding.

Note: This table is based on theoretical principles for sterically hindered alcohols and is not derived from experimental data for this compound, which is not available.

Similarly, in proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the chemical shift of the hydroxyl proton is highly dependent on the extent of hydrogen bonding. In less hindered alcohols, the -OH proton signal can vary over a wide range and is often broad. For this compound, the reduced hydrogen bonding would be expected to result in a sharper -OH signal at a more upfield position compared to less hindered tertiary alcohols.

Table 2: Expected ¹H NMR Data for this compound (Hypothetical)

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity Rationale
-OH1.0 - 2.5Singlet (sharp)Reduced hydrogen bonding due to steric hindrance would lead to less deshielding and a sharper signal.
CH (CH₃)₂VariableMultipletProtons on the isopropyl group.
C(CH ₃)₂VariableSingletProtons of the gem-dimethyl group.
C(OH)CHVariableSingletProtons of the methyl group on the carbinol carbon.
C(CH₃)₂CHVariableDoubletProtons of the methyl groups on the isopropyl group.

Note: This table is a theoretical prediction. Actual chemical shifts would depend on the specific solvent and experimental conditions. No experimental NMR data for this compound has been found in the literature.

The lack of concrete data for this compound presents an opportunity for further research. Experimental investigation into its synthesis and spectroscopic characterization would provide valuable insights into the effects of extreme steric hindrance on the physical and chemical properties of tertiary alcohols. Such studies would also allow for the validation or refinement of current theoretical models of hydrogen bonding in complex molecular environments.

Advanced Spectroscopic Characterization of 2,3,3,4 Tetramethylpentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 2,3,3,4-tetramethylpentan-2-ol, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a comprehensive picture of its complex atomic arrangement.

The proton NMR (¹H NMR) spectrum of this compound is anticipated to be characterized by several distinct signals, with their chemical shifts and multiplicities dictated by the electronic environment and neighboring protons. The high degree of steric hindrance in the molecule is expected to have a notable influence on the chemical shifts, particularly that of the hydroxyl proton.

Due to the bulky tertiary alkyl groups surrounding the hydroxyl group, the ability of the -OH proton to participate in intermolecular hydrogen bonding is significantly diminished. In typical alcohols, the chemical shift of the hydroxyl proton can vary widely (typically 1-5 ppm) and often appears as a broad signal due to rapid chemical exchange and hydrogen bonding. However, for this compound, the hydroxyl proton is sterically shielded, which would likely result in a sharper signal at a more upfield (lower ppm) value, as exchange with other protons or solvent molecules is impeded.

The expected ¹H NMR chemical shifts for this compound are detailed in the table below. The assignments are based on the expected electronic shielding and deshielding effects of the alkyl groups and the hydroxyl moiety.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OH~1.0 - 2.0Singlet (s)
CH₃ (C2)~1.2Singlet (s)
CH₃ (C3)~1.0Singlet (s)
CH (C4)~1.8Multiplet (m)
CH₃ (C4-methyls)~0.9Doublet (d)

Note: These are predicted values and may vary based on solvent and experimental conditions.

The carbon atom bearing the hydroxyl group (C2) is expected to be significantly deshielded and thus appear at a downfield chemical shift (higher ppm value), typically in the range of 70-80 ppm. The quaternary carbon at position 3 (C3) will also be downfield due to the high degree of substitution. The various methyl groups will appear in the upfield region of the spectrum, as is characteristic for alkane carbons.

A predicted assignment of the ¹³C NMR chemical shifts is provided in the following table:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (-C-OH)~75 - 85
C3 (quaternary)~40 - 50
C4 (-CH)~35 - 45
C1 (CH₃ at C2)~25 - 35
CH₃ at C3~20 - 30
CH₃ at C4~15 - 25

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For instance, a cross-peak would be expected between the proton on C4 and the protons of the methyl groups attached to C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For example, the proton signal predicted around 1.8 ppm would show a correlation to the carbon signal predicted around 35-45 ppm, confirming their assignment to C4 and its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity around quaternary carbons, such as C3 in this molecule. For example, the protons of the methyl groups on C2, C3, and C4 would all show correlations to the C3 carbon signal.

Together, these 2D NMR experiments would provide irrefutable evidence for the proposed structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

The most characteristic feature in the IR spectrum of an alcohol is the O-H stretching vibration. In alcohols that can form intermolecular hydrogen bonds, this appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. However, due to the pronounced steric hindrance around the hydroxyl group in this compound, intermolecular hydrogen bonding is expected to be negligible, especially in dilute solutions.

Consequently, the IR spectrum is predicted to show a sharp, well-defined O-H stretching band characteristic of a "free" or non-hydrogen-bonded hydroxyl group. This peak is typically observed at a higher frequency, around 3600-3650 cm⁻¹. The absence of a broad hydrogen-bonding band would be a key piece of evidence supporting the sterically congested nature of the molecule.

The region of the IR and Raman spectra from approximately 1500 cm⁻¹ down to 400 cm⁻¹ is known as the fingerprint region. This region contains a complex series of absorption bands that are unique to the specific molecule and arise from a variety of bending, stretching, and torsional vibrations of the carbon skeleton.

For this compound, this region would be rich with signals corresponding to the vibrations of its highly branched alkyl framework. Specific vibrations would include:

C-H bending vibrations: For the methyl (-CH₃) and methine (-CH) groups.

C-C stretching vibrations: Of the pentane (B18724) backbone and the various methyl-carbon bonds.

C-O stretching vibration: Expected to appear as a strong band in the region of 1100-1200 cm⁻¹.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound through ionization and fragmentation analysis.

Electron Ionization (EI-MS) Fragmentation Patterns and Diagnostic Ions

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, charged ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound (C₉H₂₀O, Molecular Weight: 144.25 g/mol ), the molecular ion peak at a mass-to-charge ratio (m/z) of 144 is expected to be weak or absent due to the instability of the tertiary alcohol. chemguide.co.uk

The fragmentation is dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.org The stability of the resulting carbocations heavily influences the intensity of the fragment peaks, with the formation of more stable tertiary carbocations being favored. chemguide.co.uklibretexts.org

Key predicted fragmentation pathways include:

Loss of a t-butyl group ([M - 57]⁺): Cleavage of the C3-C4 bond results in the loss of a t-butyl radical (•C(CH₃)₃) and the formation of a stable acylium-like ion at m/z 87.

Loss of an isopropyl group ([M - 43]⁺): Cleavage of the C2-C(isopropyl) bond leads to the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of an ion at m/z 101.

Loss of a methyl group ([M - 15]⁺): Alpha-cleavage can also result in the loss of a methyl radical (•CH₃) from the C2 position, yielding an ion at m/z 129.

Dehydration ([M - 18]⁺): The loss of a water molecule is a common fragmentation pathway for alcohols, which would produce a peak at m/z 126, corresponding to the C₉H₁₈⁺• radical cation.

The base peak in the spectrum is often the most stable fragment formed. libretexts.org Given the structure, the fragment resulting from the loss of the bulky t-butyl group is a strong candidate for a highly abundant ion.

Predicted Ion Proposed Formula m/z Value Fragmentation Pathway
[M - CH₃]⁺C₈H₁₇O⁺129α-cleavage: Loss of methyl radical
[M - H₂O]⁺•C₉H₁₈⁺•126Dehydration: Loss of water
[M - C₃H₇]⁺C₆H₁₃O⁺101α-cleavage: Loss of isopropyl radical
[M - C₄H₉]⁺C₅H₁₁O⁺87α-cleavage: Loss of t-butyl radical

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures mass-to-charge ratios with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas with the same nominal mass.

For this compound, the molecular formula is C₉H₂₀O. HRMS would be used to experimentally verify the exact mass of the molecular ion. The calculated monoisotopic mass provides a theoretical value for comparison. This capability is crucial for confirming the identity of the compound and differentiating it from potential isomers or isobaric compounds (molecules with the same nominal mass but different elemental compositions). For instance, a compound with the formula C₁₀H₂₄ would also have a nominal mass of 144 amu, but its exact mass would be significantly different.

Parameter Value
Molecular FormulaC₉H₂₀O
Nominal Mass144 amu
Calculated Monoisotopic Mass144.151415 Da

The calculated monoisotopic mass is based on the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915.

X-ray Diffraction and Crystallography

Crystal Structure Determination of Crystalline Derivatives or Analogues to Reveal Solid-State Conformation and Hydrogen Bonding Networks

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. As this compound is a liquid at room temperature, this technique would require the formation of a suitable crystalline derivative or analysis at low temperatures where it solidifies.

A successful crystallographic analysis would provide a wealth of structural information:

Solid-State Conformation: Precise bond lengths, bond angles, and torsion angles would be determined, revealing the preferred conformation of the molecule in the crystal lattice. This would show how the sterically demanding methyl and isopropyl groups arrange themselves to minimize steric strain.

Intermolecular Interactions: The analysis would elucidate the nature of intermolecular forces, most notably the hydrogen bonding involving the hydroxyl group. It would reveal the geometry (donor-acceptor distances and angles) and pattern of the hydrogen bond network. researchgate.net Understanding how the bulky alkyl framework affects or hinders the formation of typical hydrogen bond chains or cyclic motifs seen in less hindered alcohols would be of significant interest.

Packing Arrangement: The study would show how the individual molecules pack together in the unit cell, providing insights into the density and stability of the crystalline form.

Currently, the specific crystal structure of this compound or its derivatives is not available in the public domain.

Other Advanced Spectroscopic and Analytical Methods

X-ray Compton Scattering for Electron Momentum Density and Electronic Structure Studies

X-ray Compton scattering is a sophisticated technique that probes the electronic structure of materials by measuring the momentum distribution of electrons. This method provides direct information about the ground-state electron wavefunctions.

While no specific X-ray Compton scattering studies have been published for this compound, research on simpler alcohols like ethanol demonstrates the technique's utility. aip.orgresearchgate.net In such studies, Compton scattering has been used to:

Measure the electron momentum distributions for individual molecular orbitals. aip.org

Investigate the effects of molecular conformation (e.g., trans vs. gauche conformers in ethanol) on the electronic structure. aip.org

Provide benchmarks for theoretical calculations of molecular electronic properties.

Applying this technique to this compound could offer unique insights into how the extensive σ-electron framework, resulting from the high degree of alkyl substitution, influences the electronic environment. It could quantify the electron density around the hydroxyl group and provide a detailed picture of the valence electron behavior, contributing to a fundamental understanding of its reactivity and intermolecular interactions from an electronic perspective.

Despite a comprehensive search for scientific literature, no specific studies were found on the application of in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for the investigation of catalytic reaction mechanisms involving this compound.

Therefore, the requested article section "5.5.2. Application of In Situ DRIFTS for Catalytic Reaction Mechanism Investigation" cannot be generated based on currently available research.

Computational and Theoretical Chemistry Studies of 2,3,3,4 Tetramethylpentan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, geometry, and reactivity of molecules. For a sterically hindered alcohol like 2,3,3,4-tetramethylpentan-2-ol, these methods are crucial for elucidating the influence of its bulky alkyl groups on its chemical properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy. It is particularly effective for optimizing the molecular geometry of complex molecules like this compound. The process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

For this highly branched tertiary alcohol, geometry optimization must account for the significant steric hindrance caused by the multiple methyl groups. This steric repulsion influences bond lengths, bond angles, and dihedral angles, leading to a compact, distorted tetrahedral geometry around the central carbon atoms. Methods such as the B3LYP functional paired with a basis set like 6-31G* are commonly employed to calculate the equilibrium molecular geometry.

Once the geometry is optimized, DFT can be used to analyze the electronic structure, including the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential. These calculations reveal the partial charges on atoms, highlighting the polar C-O and O-H bonds, which are fundamental to the molecule's reactivity and intermolecular interactions.

Table 1: Representative Theoretical Data from DFT Calculations for Sterically Hindered Alcohols. (Note: These are typical values for analogous structures, as specific experimental or a full set of calculated values for this compound are not consistently available in reviewed literature.)
Computational MethodParameterTypical Value
DFT (B3LYP/6-31G*)C-C Bond Length (Å)1.54 - 1.56
C-O Bond Length (Å)1.43 - 1.45
O-H Bond Length (Å)0.96 - 0.97
C-C-C Bond Angle (°)109.5 - 114.0

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Quadratic Configuration Interaction (QCISD), provide more accurate energetic information than standard DFT, albeit at a higher computational cost. irdg.orgacs.org These methods are essential for studying the reaction mechanisms of this compound, including the energetic analysis of reaction pathways and the characterization of transition states. scispace.com

Key reactions for tertiary alcohols include acid-catalyzed dehydration and oxidation. libretexts.org For example, in the dehydration reaction to form an alkene, ab initio calculations can determine the energy barrier for the formation of the carbocation intermediate and the subsequent proton loss. libretexts.org This involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products. acs.orgmdpi.com Such calculations are critical for understanding reaction kinetics and predicting reaction rates. acs.org Direct dynamics calculations can compute reaction rates based directly on the ab initio electronic structure input without the intermediate step of fitting a potential energy surface. scispace.com

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. libretexts.org

A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) are widely used. Adding polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) allows orbitals to change shape, while diffuse functions ('+') are important for describing anions and weak non-covalent interactions. wikipedia.orguni-rostock.de

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results. wikipedia.org

The exchange-correlation functional is the component of DFT that approximates the complex many-electron interactions.

Hybrid functionals like B3LYP are popular for their general reliability across a range of chemical systems. irdg.org

Functionals like M06-2X are often better suited for systems where non-covalent interactions, such as hydrogen bonding and steric repulsion in hindered alcohols, are significant. mdpi.com

The choice of method significantly impacts the results. For instance, increasing the basis set size (e.g., from 6-31G(d) to 6-311++G(3df,3pd)) and using methods that include electron correlation (like MP2 or B3LYP) dramatically improves the accuracy of calculated properties like vibrational frequencies when compared to experimental values. irdg.org

Table 2: Comparison of Common Basis Sets and Functionals in Quantum Chemistry.
CategoryNameDescriptionTypical Application
Basis Sets6-31G(d,p)A split-valence double-zeta basis set with polarization functions on heavy atoms and hydrogens.Routine geometry optimizations and frequency calculations.
cc-pVTZA correlation-consistent triple-zeta basis set.High-accuracy energy calculations and benchmarking.
DFT FunctionalsB3LYPA popular hybrid functional known for its general-purpose utility.Broad range of applications, including thermochemistry.
M06-2XA hybrid meta-GGA functional with good performance for main-group thermochemistry and non-covalent interactions.Systems with significant dispersion or steric effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions.

Due to the free rotation around its numerous carbon-carbon and carbon-oxygen single bonds, this compound can exist in many different spatial arrangements, known as conformations. libretexts.org Conformational analysis, the study of the energetics of these different arrangements (rotamers), is crucial for understanding the molecule's behavior. lumenlearning.com

MD simulations can map the conformational landscape of this molecule in both the gas phase and in various solvents. These simulations reveal the most stable (lowest energy) conformations and the energy barriers to rotation between them. ucl.ac.uk For this compound, the bulky alkyl groups lead to significant steric strain in many potential conformations, meaning the molecule will preferentially adopt specific staggered arrangements to minimize these repulsive interactions. lumenlearning.com The presence of a solvent can further influence the conformational equilibrium by stabilizing certain conformers through solute-solvent interactions. chemrxiv.org

The hydroxyl group of this compound allows it to act as both a hydrogen bond donor and acceptor, leading to self-association in the liquid phase. researchgate.net MD simulations are an ideal tool to investigate the formation of hydrogen-bonded clusters, such as dimers, trimers, and larger aggregates. researchgate.netresearchgate.net

Simulations can provide detailed information on the structure, stability, and lifetime of these clusters. arxiv.org For a sterically hindered alcohol, the bulky nonpolar groups are expected to influence the geometry of hydrogen bonds and the preferred structure of the clusters. Unlike linear alcohols which can form extended hydrogen-bonded chains, the steric bulk of this compound may favor the formation of smaller, possibly cyclic, clusters or limit the extent of aggregation. researchgate.netaip.org The analysis of radial distribution functions and hydrogen bond lifetimes from MD trajectories can quantify these effects and compare them to less hindered alcohols. nih.gov

Computational Modeling of Reactivity and Selectivity

Computational modeling serves as a powerful tool in modern chemistry for investigating the reactivity and selectivity of molecules like this compound. Through the application of quantum mechanics and classical mechanics principles, researchers can simulate molecular behavior and predict reaction outcomes with increasing accuracy. These computational approaches provide detailed insights into the electronic structure and potential energy surfaces of reacting systems, which are often difficult to obtain through experimental means alone. For a sterically congested molecule such as this compound, computational models are particularly valuable for understanding how its unique structure influences its chemical behavior.

Prediction of Reaction Barriers and Rate Constants in Solution and Gas Phase

A cornerstone of computational reactivity studies is the prediction of reaction barriers (activation energies) and rate constants. These parameters are crucial for understanding the kinetics of a chemical process. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to map the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states.

For this compound, a common reaction to study would be its acid-catalyzed dehydration. Computational models can predict the energy barriers for the formation of different possible carbocation intermediates and the subsequent elimination products. Transition State Theory (TST) is then often used to calculate the rate constants from the computed activation energies. researchgate.net

These calculations can be performed for both the gas phase and in solution. In solution-phase modeling, the effect of the solvent is incorporated using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium. The choice of model can significantly impact the predicted reaction barriers and rate constants, as solvent molecules can stabilize or destabilize reactants, intermediates, and transition states through intermolecular interactions. Recent advancements also leverage machine learning, trained on large datasets of calculated reactions, to predict barrier heights rapidly and with high accuracy, approaching that of coupled-cluster methods. researchgate.netbohrium.commit.edu

Below is a hypothetical data table illustrating the type of results that could be obtained from a computational study on the dehydration of this compound.

Reaction PathwayPhaseComputational MethodCalculated Reaction Barrier (kcal/mol)Predicted Rate Constant at 298 K (s⁻¹)
E1 DehydrationGasDFT (B3LYP/6-31G)35.21.5 x 10⁻¹³
E1 DehydrationWater (PCM)DFT (B3LYP/6-31G)28.72.3 x 10⁻⁸
E2 DehydrationGasDFT (B3LYP/6-31G)45.86.7 x 10⁻²²
E2 DehydrationWater (PCM)DFT (B3LYP/6-31G)42.19.1 x 10⁻¹⁹

Note: The data in this table is illustrative and intended to represent the type of output from computational studies.

Elucidation of Steric and Electronic Effects on Reaction Stereochemistry and Regiochemistry

The three-dimensional structure of a molecule plays a critical role in determining the outcome of its reactions. For this compound, the presence of bulky t-butyl and isopropyl groups adjacent to the hydroxyl-bearing carbon creates significant steric hindrance. Computational chemistry provides a means to quantify these steric effects and understand their influence on reaction stereochemistry and regiochemistry. wikipedia.org

Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable (lowest energy) conformations of the reactant molecule. wikipedia.org During a reaction, the accessibility of the reactive center is dictated by these conformations. For instance, in a nucleophilic substitution reaction, the bulky alkyl groups would shield the carbon atom bearing the hydroxyl group, making an SN2 reaction pathway highly unfavorable due to the steric barrier for the backside attack of the nucleophile.

Computational models can also elucidate the electronic effects that govern reactivity. The hydroxyl group is an electron-withdrawing group, which polarizes the C-O bond. In an acid-catalyzed dehydration, the initial protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a tertiary carbocation. The stability of this carbocation, influenced by the electron-donating alkyl groups, can be calculated. The subsequent rearrangement of this carbocation to a more stable form, if possible, and the regioselectivity of the final elimination step (Zaitsev vs. Hofmann elimination) can be predicted by comparing the activation energies of the different pathways. Computational methods allow for the detailed examination of transition state geometries to predict which stereoisomeric and regioisomeric products are favored. researchgate.net

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. A significant area within cheminformatics is the development of Quantitative Structure-Property Relationship (QSPR) models. These models aim to predict the properties of chemical compounds based on their molecular structure. nih.gov

Application of Group Contribution Methods for Thermochemical Property Prediction

The breakdown of this compound into its functional groups for a group contribution calculation is shown in the table below, along with hypothetical group contributions for the standard enthalpy of formation in the gas phase.

GroupDescriptionNumber of OccurrencesHypothetical Contribution to ΔHf°(g) (kJ/mol)Total Contribution (kJ/mol)
C-(C)₃(H)Tertiary carbon bonded to three other carbons and one hydrogen1-8.5-8.5
C-(C)₄Quaternary carbon bonded to four other carbons12.12.1
C-(C)₂(H)₂Secondary carbon bonded to two other carbons and two hydrogens0-20.60
C-(C)(H)₃Primary carbon bonded to one other carbon and three hydrogens6-42.7-256.2
C-(C)₃(O)Tertiary carbon bonded to three other carbons and one oxygen1-35.6-35.6
O-(C)(H)Oxygen in a hydroxyl group bonded to a carbon and a hydrogen1-158.7-158.7
Total Estimated ΔHf°(g) -456.9

Note: The group contribution values are for illustrative purposes and may not reflect values from a specific, established group contribution method.

Development of Predictive Models for Steric Effects on Reactivity

While group contribution methods are excellent for thermochemical properties, predicting reactivity often requires more sophisticated models that can account for subtle electronic and steric effects. QSPR models can be developed to predict the reactivity of compounds by correlating their reaction rates or equilibrium constants with a set of calculated molecular descriptors. nih.govnih.gov

For a sterically hindered molecule like this compound, developing a QSPR model for reactivity would involve the careful selection of descriptors that quantify steric hindrance. These descriptors can be calculated from the 3D structure of the molecule and can include parameters such as molecular volume, surface area, and specific topological indices that describe the degree of branching.

The development of such a model typically involves the following steps:

Data Collection: A dataset of molecules with known reactivity for a specific reaction is compiled.

Descriptor Calculation: A large number of molecular descriptors, including those related to steric properties, are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques, such as cross-validation and prediction on an external test set. nih.gov

The general form of a simple MLR-based QSPR model for reactivity could be:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where k is the rate constant, Dᵢ are the molecular descriptors, and cᵢ are the coefficients determined from the regression analysis.

For predicting the reactivity of sterically hindered alcohols, the following types of descriptors would be particularly relevant:

Descriptor TypeExample DescriptorDescription
TopologicalKier Shape Indices (κ)Quantify aspects of molecular shape, such as branching and cyclicity.
TopologicalBalaban Index (J)A distance-based topological index that is sensitive to molecular branching.
GeometricalMolecular VolumeThe volume occupied by the molecule, calculated from its 3D structure.
GeometricalSolvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent molecule.
Quantum ChemicalSteric EnergyThe strain energy of the molecule calculated using molecular mechanics.

By developing robust QSPR models that incorporate these steric descriptors, it is possible to predict the reactivity of new or unstudied sterically hindered alcohols without the need for extensive experimental work.

Future Research Directions and Open Questions

Development of More Sustainable and Atom-Economical Synthetic Methodologies for Highly Branched Tertiary Alcohols

The synthesis of sterically congested tertiary alcohols like 2,3,3,4-tetramethylpentan-2-ol is a significant challenge in organic chemistry. Traditional methods often require multi-step processes, stoichiometric reagents, and harsh reaction conditions, leading to low atom economy and considerable waste. Future research must prioritize the development of more sustainable and efficient synthetic routes.

Key areas for investigation include:

Catalytic Approaches: There is a pressing need to explore novel catalytic systems that can facilitate the construction of such hindered structures. This includes the development of highly active and selective catalysts for Grignard-type additions to sterically demanding ketones or for the direct oxidation of highly branched alkanes.

C-H Activation/Functionalization: Direct functionalization of a pre-existing hydrocarbon backbone through C-H activation would represent a highly atom-economical approach. Research into catalysts capable of selectively oxidizing a C-H bond in a molecule like 2,3,3,4-tetramethylpentane (B96541) to introduce a hydroxyl group would be a groundbreaking advancement.

Flow Chemistry and Process Optimization: The use of microreactor technology and continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of highly branched alcohols. These technologies can allow for precise control over reaction parameters, potentially enabling reactions that are difficult to control in batch processes.

Bio-catalysis: The use of enzymes or whole-cell systems for the synthesis of complex molecules is a rapidly growing field. The exploration of engineered enzymes for the stereoselective hydroxylation of highly branched alkanes could provide an environmentally benign route to compounds like this compound.

Deeper Mechanistic Understanding of Stereoselective Transformations Involving this compound

The presence of a chiral center at the C2 position in this compound makes it a valuable substrate for studying stereoselective reactions. However, the extreme steric hindrance around this center poses significant challenges for controlling stereochemistry. Future research should focus on elucidating the mechanisms of reactions involving this alcohol to enable the selective synthesis of specific stereoisomers.

Important research questions include:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure this compound is a primary goal. This will require the design of chiral catalysts that can effectively control the facial selectivity of nucleophilic additions to a suitable prochiral ketone precursor.

Stereospecific Reactions: Investigating stereospecific transformations of the hydroxyl group, such as substitution or elimination reactions, will provide insights into the influence of the bulky substituents on the reaction mechanism. Understanding how the stereochemistry of the starting material dictates the stereochemistry of the product is crucial for its application in stereocontrolled synthesis. chemicalbook.com

Kinetic Resolutions: For racemic mixtures of this compound, the development of efficient kinetic resolution methods, either enzymatic or chemical, would be highly valuable for accessing the individual enantiomers.

Advancements in Computational Tools for Accurate Prediction of Properties and Reactivity of Extremely Hindered Organic Molecules

The sheer steric congestion of this compound makes experimental investigation of its properties and reactivity challenging. Computational chemistry offers a powerful alternative for gaining insights into the behavior of such molecules. However, the accurate modeling of these complex systems requires further advancements in computational methodologies.

Future directions in this area should include:

Development of Specialized Force Fields: Standard molecular mechanics force fields may not accurately represent the complex intramolecular interactions in extremely hindered molecules. The development of specialized force fields, parameterized with high-level quantum mechanical data, is necessary for reliable conformational analysis and property prediction.

High-Accuracy Quantum Chemical Methods: The application of high-level ab initio and density functional theory (DFT) methods is essential for accurately predicting spectroscopic properties, reaction barriers, and thermochemical data. Benchmarking these methods against experimental data for smaller, related systems will be crucial for validating their accuracy for larger, more complex molecules. researchgate.net

Machine Learning and AI: The use of machine learning and artificial intelligence to develop predictive models for the properties and reactivity of highly branched molecules is a promising avenue. These models can be trained on large datasets of experimental and computational data to provide rapid and accurate predictions.

Exploration of Novel Derivatizations and Their Potential in Emerging Fields of Chemical Research

The unique steric and electronic properties of the this compound scaffold suggest that its derivatives could have interesting applications in various fields. Future research should focus on the synthesis of novel derivatives and the exploration of their potential uses.

Potential areas of interest include:

Novel Ligands for Catalysis: The bulky nature of the 2,3,3,4-tetramethylpentyl group could be exploited in the design of new ligands for transition metal catalysis. Such ligands could create unique steric environments around the metal center, leading to novel reactivity and selectivity.

Molecular Scaffolds in Medicinal Chemistry: While the parent alcohol may have limited biological activity, its derivatives could serve as interesting scaffolds for the development of new therapeutic agents. The steric bulk could be used to control the conformation of a drug molecule or to block access to metabolic enzymes. nih.gov

Building Blocks for Materials Science: The incorporation of the this compound moiety into polymers or other materials could lead to novel properties, such as enhanced thermal stability or altered solubility.

Investigation of Supramolecular Interactions Involving Highly Branched Alcohol Systems

The hydroxyl group of this compound is capable of forming hydrogen bonds, which are fundamental to supramolecular chemistry. However, the extreme steric hindrance around the hydroxyl group will significantly influence its hydrogen bonding capabilities. A thorough investigation of these interactions is crucial for understanding the self-assembly and host-guest chemistry of this and related molecules.

Key research questions to be addressed are:

Hydrogen Bonding in the Solid State and in Solution: Detailed studies of the hydrogen bonding patterns of this compound in the crystalline state and in various solvents will provide fundamental insights into the interplay between steric hindrance and intermolecular forces.

Host-Guest Chemistry: The bulky, lipophilic nature of the 2,3,3,4-tetramethylpentyl group makes it an interesting candidate for inclusion in the cavities of host molecules. The study of the thermodynamics and kinetics of complex formation with various macrocyclic hosts will shed light on the nature of these interactions.

Self-Assembly: Investigating the potential for this compound and its derivatives to self-assemble into larger, ordered structures in solution or on surfaces could lead to the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,3,3,4-Tetramethylpentan-2-ol, and how can they be experimentally determined?

  • Methodology :

  • Boiling Point : Determine via gas chromatography (GC) with a temperature gradient or distillation under controlled conditions. For analogous tertiary alcohols, boiling points range between 150–230°C depending on branching (e.g., 2,3,4-trimethylpentan-2-ol boils at 150.4°C) .
  • Density : Measure using a pycnometer or digital densitometer. A structurally similar compound, 2,3,4-trimethylpentan-2-ol, has a density of 0.819 g/cm³ .
  • Structural Confirmation : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify methyl group environments and hydroxyl proton shifts. Mass spectrometry (MS) confirms molecular weight (e.g., C8_8H18_{18}O for 2,3,4-trimethylpentan-2-ol) .

Q. What synthetic routes are available for this compound, and what are their advantages?

  • Methodology :

  • Grignard Reaction : React a tertiary alkyl halide (e.g., 2,3,3,4-tetramethylpentyl bromide) with CO2_2 or ketones. For example, methylmagnesium bromide reacts with ketones to form tertiary alcohols, as seen in the synthesis of related trimethylpentanol derivatives .
  • Acid-Catalyzed Hydration : Hydrate a branched alkene precursor (e.g., 2,3,3,4-tetramethylpentene) using H2_2SO4_4. This method is cost-effective but may yield carbocation rearrangements.

Q. How can the purity of this compound be assessed, and what common impurities arise during synthesis?

  • Methodology :

  • Chromatography : Use GC or HPLC with a polar stationary phase to separate the alcohol from impurities like alkenes (dehydration byproducts) or unreacted starting materials.
  • Spectroscopic Analysis : FTIR can detect residual hydroxyl groups or carbonyl impurities (e.g., ketones from incomplete Grignard reactions).

Advanced Research Questions

Q. How do steric effects influence the reactivity and stability of this compound in substitution or elimination reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of SN2 (e.g., tosylation) vs. E2 (dehydration) pathways. Bulky methyl groups hinder nucleophilic attack, favoring elimination over substitution. For example, 2,3,4-trimethylpentan-2-ol derivatives show reduced SN2 reactivity due to steric hindrance .
  • Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies and visualize steric crowding.

Q. What spectroscopic methods are most effective in resolving the stereochemical structure of this compound?

  • Methodology :

  • NOESY NMR : Detect spatial proximity between methyl groups to confirm relative stereochemistry.
  • Isotopic Labeling : Introduce 13C^{13}\text{C} or 2H^{2}\text{H} labels to track chiral centers. For example, deuterated analogs (e.g., 2,3,5-trimethylphenol-d11_{11}) enhance signal resolution in complex spectra .

Q. What computational chemistry approaches can predict the thermodynamic properties of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate bulk-phase behavior (e.g., viscosity, diffusion coefficients) using force fields like OPLS-AA.
  • Quantum Mechanics (QM) : Calculate enthalpy of formation (ΔHf_f) via Gaussian software. Compare results with experimental data from bomb calorimetry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.